![molecular formula C15H21NO3S2 B14387097 L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]- CAS No. 88389-32-6](/img/structure/B14387097.png)
L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]- is a compound belonging to the group of stereoisomers with the chemical formula C₁₅H₂₁NO₃S₂ . This compound is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]- involves the reaction of L-cysteine with specific reagents under controlled conditions. One method involves the use of dithiane and lithium chloride in methanol under reflux conditions . The reaction mixture is then concentrated under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include disulfides from oxidation, free thiols from reduction, and substituted thiol derivatives from nucleophilic substitution.
Scientific Research Applications
L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function due to its thiol group.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]- involves its thiol group, which can interact with various molecular targets. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. It also participates in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
S-Ethyl-L-cysteine: A similar compound with a simpler structure, used in similar applications.
N-Acetyl-L-cysteine: Known for its antioxidant properties and use as a dietary supplement.
Uniqueness
L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]- is unique due to its specific structure, which allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets compared to its simpler counterparts.
Properties
CAS No. |
88389-32-6 |
|---|---|
Molecular Formula |
C15H21NO3S2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2R)-2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-ethylsulfanylpropanoic acid |
InChI |
InChI=1S/C15H21NO3S2/c1-2-21-10-13(15(18)19)16-14(17)12(9-20)8-11-6-4-3-5-7-11/h3-7,12-13,20H,2,8-10H2,1H3,(H,16,17)(H,18,19)/t12?,13-/m0/s1 |
InChI Key |
DDZXMZMIRUSLFJ-ABLWVSNPSA-N |
Isomeric SMILES |
CCSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)
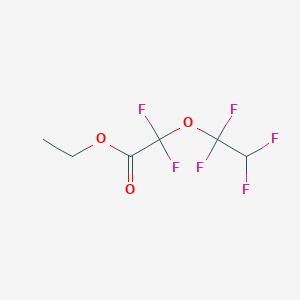
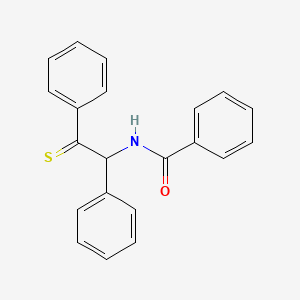
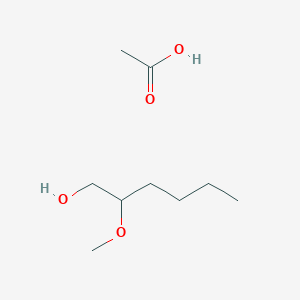
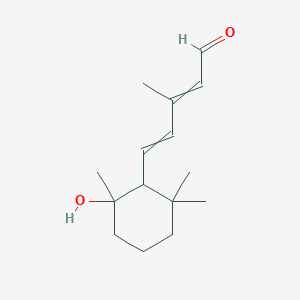
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)
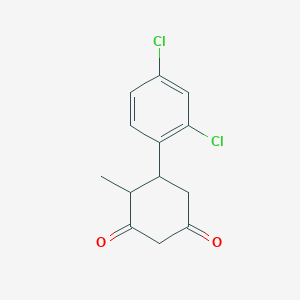
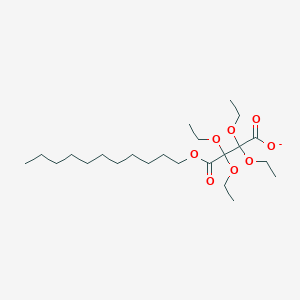
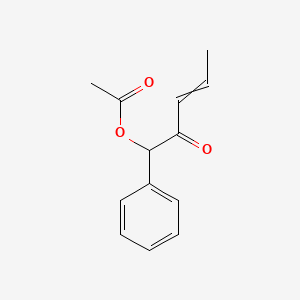
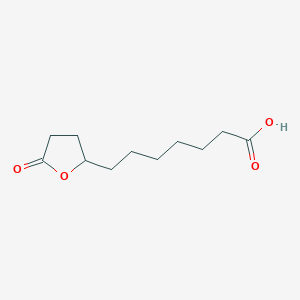

![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
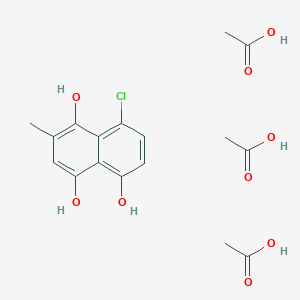
![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)
